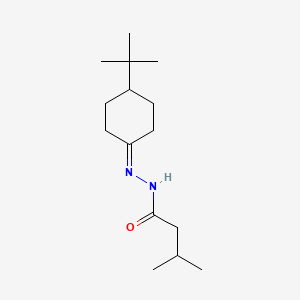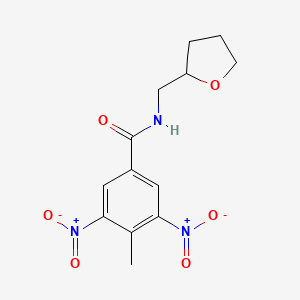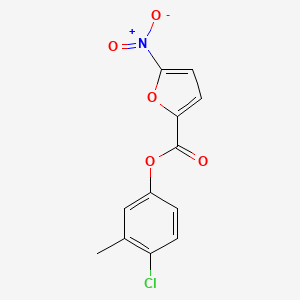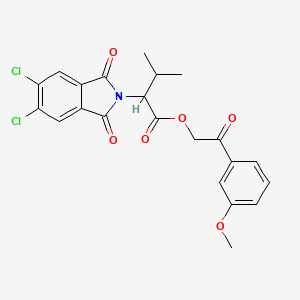![molecular formula C32H41NO2S B12467805 N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide is a complex organic compound with a molecular formula of C30H35NO2S This compound is characterized by the presence of a benzylsulfanyl group, a phenylethyl group, and a decyloxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the benzylsulfanyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and thiophenol. The phenylethyl group can be added via a Friedel-Crafts alkylation reaction. Finally, the decyloxybenzamide moiety is formed through an amide coupling reaction between 4-(decyloxy)benzoic acid and the intermediate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylethyl derivatives .
Applications De Recherche Scientifique
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfanyl and amide groups.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The amide group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-phenylethyl)-2-benzylsulfanylbenzamide
- N-(2-phenylethyl)-4-(decyloxy)benzamide
- N-(2-phenylethyl)-2-(phenylmethyl)thio-benzamide
Uniqueness
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide is unique due to the combination of its benzylsulfanyl, phenylethyl, and decyloxybenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the presence of the decyloxy group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes .
Propriétés
Formule moléculaire |
C32H41NO2S |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
N-(2-benzylsulfanyl-2-phenylethyl)-4-decoxybenzamide |
InChI |
InChI=1S/C32H41NO2S/c1-2-3-4-5-6-7-8-15-24-35-30-22-20-29(21-23-30)32(34)33-25-31(28-18-13-10-14-19-28)36-26-27-16-11-9-12-17-27/h9-14,16-23,31H,2-8,15,24-26H2,1H3,(H,33,34) |
Clé InChI |
LEFNMVWSTBIJRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12467725.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![5-({3,5-Dichloro-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B12467749.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)


![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)
![1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B12467790.png)


![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)
